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Compound of Interest

Compound Name: 1,3-Butanediamine, (R)-

Cat. No.: B15185268

For Researchers, Scientists, and Drug Development Professionals

(R)-1,3-Butanediamine (CAS: 44391-42-6), a chiral diamine, is a valuable building block in
modern organic synthesis, particularly in the development of novel pharmaceuticals and
advanced materials. Its stereospecific structure makes it a critical component for introducing
chirality in asymmetric synthesis and for creating polymers with unique properties. This
technical guide provides an in-depth overview of its commercial availability, key suppliers, and
detailed experimental protocols for its synthesis and analysis, tailored for professionals in
research and drug development.

Commercial Availability and Suppliers

(R)-1,3-Butanediamine is commercially available from a range of chemical suppliers, catering
to both research and bulk-scale requirements. The purity and available grades can vary
between suppliers, and it is crucial to consult the product specifications and certificates of
analysis for specific applications.

Below is a summary of prominent suppliers and their typical product offerings. Please note that
availability and specifications are subject to change, and direct inquiry with the suppliers is
recommended for the most current information.
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Additional

Supplier Product Name CAS Number Purity/Grades

Information

Sigma-Aldrich
(Merck)

(3R)-butane-1,3-
diamine

44391-42-6

Typically =295%

Offers various
guantities for
research and
development
purposes.
Detailed
technical data
sheets and
safety data
sheets are
available on their
website.[1]

BLD Pharm

(R)-Butane-1,3-
diamine

44391-42-6

Various purities

available

Provides product
specifications
including storage
conditions.
Related diamine
derivatives are

also available.

Enamine

(R)-butane-1,3-
diamine

44391-42-6

Typically >95%

A well-known
supplier of
building blocks
for drug

discovery.

PubChem

1,3-
Butanediamine,

(R)-

44391-42-6

N/A

While not a direct
supplier,
PubChem
provides a
comprehensive
list of chemical
vendors for this

compound.[2]
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Physicochemical Properties

A summary of the key physicochemical properties of 1,3-butanediamine is presented below. It
Is important to note that some of these properties may refer to the racemic mixture, and slight
variations may exist for the pure (R)-enantiomer.

Property Value
Molecular Formula CaH12N2[2]
Molecular Weight 88.15 g/mol [2]
Boiling Point Approximately 118 °C
Colorless liquid or solid (depending on
Appearance
temperature)
Solubility Soluble in water

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of
(R)-1,3-Butanediamine in a laboratory setting. This section outlines methodologies for its
synthesis, purification, and analysis.

Enantioselective Synthesis of (R)-1,3-Butanediamine

The asymmetric synthesis of chiral 1,3-diamines is a topic of significant interest in organic
chemistry.[3][4] One common strategy involves the use of chiral auxiliaries or catalysts to
control the stereochemistry of the product. While a specific, detailed protocol for the synthesis
of (R)-1,3-Butanediamine is not readily available in a single source, a general and adaptable
methodology based on the reduction of a chiral precursor is outlined below. This protocol is a
composite of established methods for the synthesis of chiral amines.[5]

Protocol: Asymmetric Reduction of a Chiral 3-Amino Ketone

This method involves the stereoselective reduction of a chiral 3-amino ketone, which can be
synthesized from readily available starting materials.
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Step 1: Synthesis of a Chiral N-Sulfinyl 3-Amino Ketone

To a solution of a suitable enolate and a chiral N-sulfinylimine, add a Lewis acid catalyst
(e.g., Ti(OEt)a) at low temperature (-78 °C).

Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction with a saturated aqueous solution of NHaCl.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous Naz2SOa4, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of the Ketone

Dissolve the purified chiral N-sulfinyl -amino ketone in a suitable solvent (e.g., THF).
Cool the solution to -78 °C and add a reducing agent (e.g., L-Selectride®) dropwise.

Stir the reaction at low temperature for several hours until completion (monitored by TLC).
Quench the reaction by the slow addition of water.

Extract the product with an organic solvent, wash with brine, dry over anhydrous NazSOa,
and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the resulting N-sulfinyl-1,3-diamino alcohol in methanol.
Add a solution of HCI in dioxane and stir at room temperature for 1-2 hours.

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride
salt of (R)-1,3-Butanediamine.

The free diamine can be obtained by neutralization with a base and subsequent extraction.
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Purification by Chiral High-Performance Liquid
Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and is essential for
determining the enantiomeric purity of (R)-1,3-Butanediamine.[6][7]

Protocol: Chiral HPLC Analysis

e Column: A chiral stationary phase (CSP) column is required. Common choices include
polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type
columns.[7]

* Mobile Phase: The mobile phase composition is critical for achieving separation and is
typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g.,
isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and
analyte.[8]

o Detection: UV detection is commonly used, typically at a wavelength where the analyte or a
derivatized form absorbs.

o Sample Preparation: The sample should be dissolved in the mobile phase or a compatible
solvent. Derivatization with a UV-active chromophore may be necessary if the analyte has
poor UV absorbance.

Example Workflow for Chiral HPLC Method Development:

Method Development

Screen Mobile Phases . Validate Method
[ Select Chiral Column (e.g., Hexane/IPA, Hexane/EtOH) Optimize Mobile Phase Ratio (Resolution, Tailing Factor) Analyze Sample }

Click to download full resolution via product page

Caption: A simplified workflow for developing a chiral HPLC method.
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Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation and purity
assessment of (R)-1,3-Butanediamine.

Protocol: NMR Sample Preparation and Data Acquisition

» Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCls,
D20, or DMSO-ds).

o Transfer the solution to an NMR tube.
e Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

e For *H NMR, typical parameters include a sufficient number of scans to obtain a good signal-
to-noise ratio.

e For 13C NMR, a larger number of scans is usually required. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be used to differentiate between
CH, CHz, and CHs groups.[9]

Expected Spectral Features:

e 1H NMR: The spectrum will show distinct signals for the protons on the butane backbone and
the amine groups. The chemical shifts and coupling patterns will be characteristic of the
molecule's structure.

e 13C NMR: The spectrum will display four signals corresponding to the four carbon atoms in
the molecule. The chemical shifts will be indicative of their chemical environment.

Applications in Synthesis

(R)-1,3-Butanediamine is a versatile building block with significant applications in both
materials science and pharmaceutical development.

Synthesis of Chiral Polyamides

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The use of chiral diamines in the synthesis of polyamides can impart unique properties to the
resulting polymers, such as improved thermal stability and specific recognition capabilities.

Protocol: Synthesis of a Chiral Polyamide via Melt Polycondensation

¢ In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine
equimolar amounts of (R)-1,3-Butanediamine and a dicarboxylic acid (e.g., adipic acid).

» Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of
the monomers to initiate polymerization.

» Continue heating and stirring for several hours, gradually increasing the temperature and
applying a vacuum to remove the water formed during the condensation reaction.

e The resulting polymer can be isolated and purified by precipitation in a non-solvent.

Logical Flow of Polyamide Synthesis:
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Polyamide Synthesis

(R)-1,3-Butanediamine +
Dicarboxylic Acid
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Purified Chiral Polyamide
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Caption: A flowchart illustrating the synthesis of a chiral polyamide.

Role in Asymmetric Synthesis and Drug Discovery

Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands for
metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.[10]
The presence of two stereochemically defined nitrogen atoms allows for the formation of well-
defined transition states, leading to high enantioselectivity.

In drug discovery, the incorporation of chiral centers is often critical for biological activity.[11]
Enantiomers of a drug can have significantly different pharmacological and toxicological
profiles. (R)-1,3-Butanediamine serves as a valuable chiral building block for the synthesis of
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complex drug candidates, allowing for the precise introduction of a chiral diamine motif. Vicinal
diamines, in particular, are important structural components in many bioactive compounds and
are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds
used in medicinal chemistry.[12]

Signaling Pathway Context:

While a specific signaling pathway directly modulated by (R)-1,3-Butanediamine is not
prominently documented, the broader class of diamines, such as putrescine and cadaverine,
are known to be involved in various cellular processes.[13][14] These naturally occurring
diamines are synthesized through specific metabolic pathways.[15][16] The diagram below
illustrates a generalized biosynthetic pathway for diamines, providing a conceptual framework
for how such molecules are produced in biological systems.

4 General Diamine Biosynthesis

Amino Acid

(e.g., Ornithine, Lysine)

Decarboxylase Enzyme
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Cellular Functions
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Caption: A simplified diagram of a common diamine biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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suppliers-of-r-1-3-butanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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